
N-Tosyl-4-chloro-3-iodo-7-azaindole
Übersicht
Beschreibung
“N-Tosyl-4-chloro-3-iodo-7-azaindole” is a chemical compound with the CAS Number: 869335-20-6. Its IUPAC name is 4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of “N-Tosyl-4-chloro-3-iodo-7-azaindole” involves a multi-step reaction . The first key step is a Suzuki arylation carried out selectively in position C-2 by displacement of the iodine atom vs. the bromine atom in C-4 of the azaindole moiety . This is done despite the steric hindrance induced by the azaindole protective group .Molecular Structure Analysis
The molecular structure of “N-Tosyl-4-chloro-3-iodo-7-azaindole” is represented by the formula C14H10ClIN2O2S . The InChI key for this compound is XCUCPOPYQXVOJN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-Tosyl-4-chloro-3-iodo-7-azaindole” has a molecular weight of 432.67 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
N-Tosyl-4-chloro-3-iodo-7-azaindole is a compound with potential applications in various scientific fields. Here’s a comprehensive analysis of six unique applications:
Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Material Science and Engineering Application Summary: This compound is explored for its potential use in the development of OLEDs, which are used in display and lighting technologies. Methods: N-Tosyl-4-chloro-3-iodo-7-azaindole is incorporated into the light-emitting layers of OLEDs due to its electronic properties, which can be fine-tuned to emit light of specific wavelengths. Results: The incorporation of this compound in OLEDs has shown to improve the efficiency and lifespan of these devices.
This application leverages the compound’s ability to participate in electronic transitions that are fundamental to the operation of OLEDs. The specific technical details and quantitative data related to this application would be available in specialized publications and patents within the field of material science and OLED technology .
Continuing with the exploration of N-Tosyl-4-chloro-3-iodo-7-azaindole’s applications, here is another unique application:
Neurodegenerative Disease Research
Scientific Field
Neuroscience Application Summary: This compound is studied for its potential role in the development of treatments for neurodegenerative diseases. Methods: Researchers use it to synthesize molecules that can cross the blood-brain barrier and potentially inhibit or modulate enzymes or receptors involved in neurodegenerative processes. Results: Compounds derived from N-Tosyl-4-chloro-3-iodo-7-azaindole have shown promising results in preclinical models of diseases like Alzheimer’s and Parkinson’s.
This application takes advantage of the compound’s ability to be modified into structures that interact with neurological targets. Detailed experimental procedures and results would be found in specialized neuroscience publications .
Safety And Hazards
Zukünftige Richtungen
The azaindole framework, which includes “N-Tosyl-4-chloro-3-iodo-7-azaindole”, is growing in use as kinase inhibitors and contributing to drug discovery and innovation . The azaindole framework is recognized as a privileged structure in biological process modulation, in medicinal chemistry, and drug discovery programs .
Eigenschaften
IUPAC Name |
4-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCPOPYQXVOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701222 | |
| Record name | 4-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tosyl-4-chloro-3-iodo-7-azaindole | |
CAS RN |
869335-20-6 | |
| Record name | 4-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

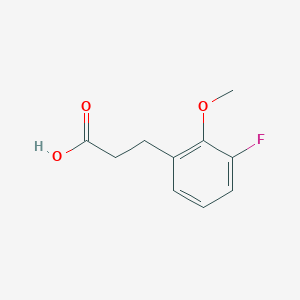
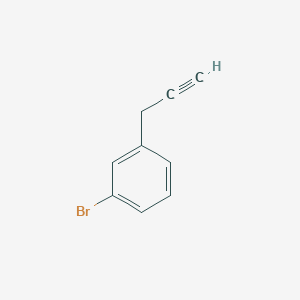
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1395638.png)
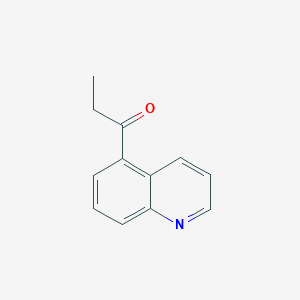
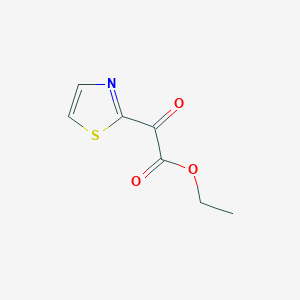
![Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1395648.png)
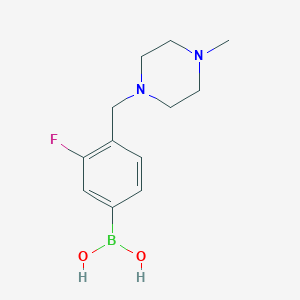
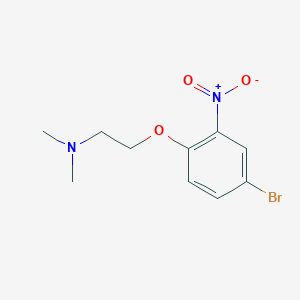
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)
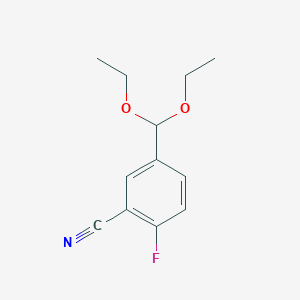
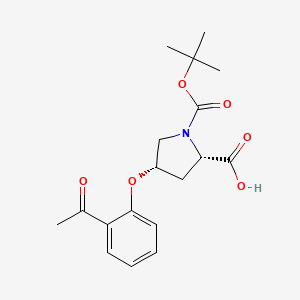
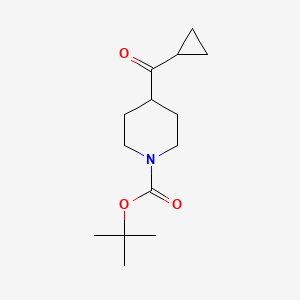
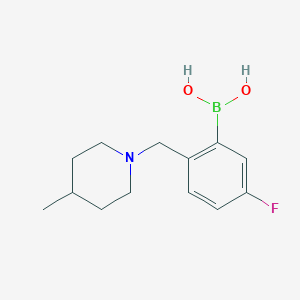
![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)